molecular formula C25H21ClN6O B2879392 4-[({6-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methylidene)amino]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one CAS No. 716363-71-2

4-[({6-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methylidene)amino]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one

Cat. No.: B2879392
CAS No.: 716363-71-2
M. Wt: 456.93
InChI Key: CVUGWEBIKNFWJM-UHFFFAOYSA-N
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Description

4-[({6-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methylidene)amino]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({6-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methylidene)amino]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one typically involves multi-step reactions. One common method involves the reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one with 4-chloro-1,10-phenanthroline-3-carbonyl chloride in the presence of calcium hydroxide in boiling 1,4-dioxane . This reaction yields a pentacyclic ring system, which is then further modified to obtain the final compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[({6-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methylidene)amino]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups, potentially leading to different derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the positions of the chloro and methyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

4-[({6-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methylidene)amino]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[({6-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methylidene)amino]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one involves its interaction with specific molecular targets. For instance, similar compounds have been shown to inhibit CDK2, a cyclin-dependent kinase involved in cell cycle regulation . This inhibition can lead to altered cell cycle progression and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[({6-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methylidene)amino]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one is unique due to its specific substituents and the combination of pyrazole and pyridine rings

Properties

IUPAC Name

4-[(6-chloro-3-methyl-1-phenylpyrazolo[3,4-b]pyridin-5-yl)methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN6O/c1-16-21-14-18(23(26)28-24(21)31(29-16)19-10-6-4-7-11-19)15-27-22-17(2)30(3)32(25(22)33)20-12-8-5-9-13-20/h4-15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVUGWEBIKNFWJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CC4=C(N=C3Cl)N(N=C4C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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